molecular formula C15H12N2O2S2 B1307962 2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole CAS No. 252679-72-4

2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole

Cat. No.: B1307962
CAS No.: 252679-72-4
M. Wt: 316.4 g/mol
InChI Key: BRJSVXQOZIYKGH-UHFFFAOYSA-N
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Description

2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. It has the molecular formula C15H12N2O2S2 and a molecular weight of 316.4 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole typically involves the reaction of thiourea with substituted benzaldehydes in the presence of iodine and ethyl alcohol under reflux conditions . The reaction proceeds through the formation of an intermediate 2-aminothiazole scaffold, which is then treated with phenylsulfonyl chloride to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The scalability of the reaction is achieved by optimizing the reaction parameters and using industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Properties

The compound plays a crucial role in biochemical reactions, particularly in enzyme interactions. It has been identified as an inhibitor of specific kinases, which are vital in modulating signal transduction pathways. This inhibition can affect various cellular processes, including cell growth and apoptosis. In cancer research, 2-amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole has demonstrated cytotoxic effects on cancer cell lines by influencing critical signaling pathways such as MAPK and PI3K/Akt.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. These compounds have shown selective cytotoxicity against various cancer cell lines, including breast, lung, and colon cancers. For instance, specific derivatives have been synthesized and tested for their ability to inhibit tumor growth in vivo, demonstrating promising results in xenograft models .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives suggest effective antibacterial properties comparable to standard antibiotics . This makes them potential candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies have indicated that it can modulate inflammatory responses in various biological systems, suggesting its utility in treating inflammatory diseases .

Industrial Applications

In addition to its medicinal applications, this compound serves as a building block in organic synthesis. It is utilized in the development of new materials and chemical processes due to its unique structural characteristics. The compound's ability to participate in various chemical reactions makes it valuable for synthesizing more complex heterocyclic compounds.

Case Studies

Several case studies illustrate the compound's diverse applications:

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of synthesized derivatives on multiple cancer cell lines. Results indicated that certain derivatives displayed significant antiproliferative activity while sparing normal cells from toxicity .
  • Antimicrobial Activity Assessment : Research focused on the antimicrobial efficacy of various derivatives against common pathogens. The findings revealed that some compounds exhibited potent antibacterial activity with MIC values lower than those of established antibiotics .
  • Pharmacological Evaluation : A comprehensive pharmacological evaluation highlighted the compound's potential in treating respiratory conditions due to its anti-inflammatory properties. Clinical trials are suggested to further explore its therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to biological effects such as cell cycle arrest and apoptosis . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole is unique due to its combination of the thiazole ring, phenyl groups, and sulfonyl group, which confer distinct chemical and biological properties.

Biological Activity

2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. This article synthesizes current research findings, case studies, and biochemical analyses to provide a comprehensive overview of its biological activity.

Biochemical Interactions

The compound interacts with multiple biological targets, influencing enzyme activities and cellular pathways. It has been identified as an inhibitor of certain kinases, which play crucial roles in signal transduction pathways such as the MAPK and PI3K/Akt pathways. These interactions can lead to alterations in cell proliferation and apoptosis, particularly in cancer cell lines .

Cellular Effects

In laboratory studies, this compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human glioblastoma U251 cells and melanoma WM793 cells while exhibiting low toxicity towards normal cells . The compound's ability to modulate gene expression further enhances its potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In a study by Zhang et al., derivatives of 2-amino-4-phenylthiazole were screened for antiproliferative activity against several cancer cell lines including A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma). Some derivatives exhibited remarkable activity with low toxicity to normal cells .

Table 1: Anticancer Activity of 2-Amino-4-phenylthiazole Derivatives

CompoundCell Line TestedIC50 (µM)Selectivity Index
Derivative AU251 (Glioblastoma)0.5High
Derivative BWM793 (Melanoma)0.8Moderate
Derivative CHeLa1.2Low

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. Research indicates that 2-amino-4-phenylthiazole exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, it has been effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of 2-Amino-4-phenylthiazole

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

In Vivo Studies

Animal model studies have demonstrated that the effects of 2-amino-4-phenylthiazole vary with dosage. Low doses have been associated with enhanced cellular stress responses and improved metabolic functions, while high doses can lead to cytotoxicity and tissue damage. This dosage-dependent response underscores the importance of careful dosing in therapeutic applications.

Long-term Exposure Effects

Long-term exposure studies indicate that prolonged administration of this compound can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles. These findings suggest potential implications for chronic therapeutic use.

Properties

IUPAC Name

5-(benzenesulfonyl)-4-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c16-15-17-13(11-7-3-1-4-8-11)14(20-15)21(18,19)12-9-5-2-6-10-12/h1-10H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJSVXQOZIYKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394085
Record name 5-(benzenesulfonyl)-4-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252679-72-4
Record name 5-(benzenesulfonyl)-4-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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